molecular formula C21H23N3O3S B2800863 (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile CAS No. 885186-95-8

(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B2800863
CAS No.: 885186-95-8
M. Wt: 397.49
InChI Key: LHDHDYOOBQGWKY-HEHNFIMWSA-N
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Description

(2E)-3-(4-Benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile is a synthetic, nitrile-functionalized compound featuring a benzylpiperazine moiety and a (4-methoxyphenyl)sulfonyl group. Its complex structure makes it a valuable intermediate for medicinal chemistry and drug discovery research. Piperazine derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. Structurally similar compounds are known to be explored as alpha-adrenergic receptor antagonists, which have shown potential in preclinical studies for conditions like benign prostatic hyperplasia (BPH) . Other piperazine-based molecules are studied for their dual action on 5-HT1A serotonin receptors and the serotonin transporter, indicating potential relevance in central nervous system research . Furthermore, piperazine scaffolds are commonly incorporated into Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities, highlighting their utility in cutting-edge drug discovery platforms . Researchers can utilize this high-purity compound as a key building block for the synthesis of more complex molecules, or as a core structure for developing novel chemical probes in biological assays. Its specific mechanism of action would be dependent on the final target and requires empirical determination by the researcher. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-27-19-7-9-20(10-8-19)28(25,26)21(15-22)17-24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,17H,11-14,16H2,1H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDHDYOOBQGWKY-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring, which is known for its role in various pharmacological activities. The presence of the methoxyphenyl and sulfonyl groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antitumor Activity : Compounds similar to (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, indicating potential in treating infections.

The exact mechanisms by which (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The compound may interact with various receptors, such as serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and behavior.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways could contribute to its antitumor effects.
  • Cell Cycle Modulation : By affecting the cell cycle, the compound may induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulates serotonin and dopamine
AntitumorInhibits cancer cell proliferation
AntimicrobialExhibits antibacterial properties

Case Study 1: Antidepressant Activity

A study conducted on a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile may exhibit similar effects.

Case Study 2: Antitumor Efficacy

In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Nitrile System

The conjugated enenitrile system (C=C–C≡N) is electron-deficient due to the electron-withdrawing effects of the sulfonyl and nitrile groups. This system participates in:

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, secondary amines like morpholine can add to the double bond, forming β-aminated products12.
  • [4+2] Cycloadditions : Acts as a dienophile in Diels-Alder reactions. The electron-withdrawing sulfonyl group enhances reactivity, enabling cycloadditions with electron-rich dienes23.

Table 1: Representative Reactions of the α,β-Unsaturated Nitrile

Reaction TypeConditionsProductYieldReference
Michael AdditionEtOH, RT, 12hβ-Aminated adduct78% ,
Diels-Alder CycloadditionToluene, 80°C, 6hCyclohexene-fused nitrile65%

Sulfonyl Group Reactivity

The 4-methoxyphenylsulfonyl group influences electronic properties and participates in:

  • Nucleophilic Aromatic Substitution (NAS) : The methoxy group activates the para position, enabling substitution with strong nucleophiles (e.g., hydroxide, amines)45.
  • Redox Reactions : Electrochemical reduction of sulfonyl groups to sulfinic acids or thioethers has been observed in heterocyclic analogs under acidic conditions16.

Key Finding : In cyclic voltammetry studies, sulfonyl-containing nitroheterocycles (e.g., pretomanid) show reduction peaks at −500 mV (nitro group) and −1,400 mV (heterocyclic core), suggesting analogous redox behavior for this compound16.

Benzylpiperazine Moieties

The 4-benzylpiperazine group undergoes:

  • N-Alkylation/Acylation : The tertiary amine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively78.
  • Deprotection : Catalytic hydrogenation cleaves the benzyl group, yielding piperazine derivatives8.

Example Synthesis :

text
4-Benzylpiperazine + Benzyl chloride → Quaternary ammonium salt (85% yield, CH₂Cl₂, 0°C)[^4^]

Nitrile Group Transformations

The nitrile group (–C≡N) is versatile:

  • Hydrolysis : Forms carboxylic acids (H₂SO₄, H₂O, reflux) or amides (H₂O₂, NaOH)59.
  • Reduction : LiAlH₄ reduces nitriles to primary amines, while hydrogenation (H₂/Pd) yields secondary amines16.

Table 2: Nitrile Functionalization Pathways

ReactionReagents/ConditionsProduct
HydrolysisH₂SO₄ (20%), 100°C, 4hCarboxylic acid
Catalytic ReductionH₂ (1 atm), Pd/C, EtOHPrimary amine

Electrochemical Behavior

Cyclic voltammetry of structurally related nitroheterocycles (e.g., nitrothiophene derivatives) reveals:

  • Reduction of the sulfonyl group at −1.1 V (vs. Ag/AgCl).
  • Nitrile groups remain inert under these conditions16.

Mechanistic Insight : The sulfonyl group’s reduction potential aligns with enzymatic activation pathways observed in antitubercular pro-drugs, suggesting potential bioactivation via nitroreductases6.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Features

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) References
(2E)-3-(4-Benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile (Target) 4-Methoxyphenylsulfonyl, 4-benzylpiperazinyl Not explicitly provided* ~470–500 (estimated)
(2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile 4-Bromophenylsulfonyl, furan-2-carbonyl-piperazinyl C₁₈H₁₆BrN₃O₄S 450.31
(2E)-2-(4-Methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-tetrahydroquinolin-6-yl]prop-2-enenitrile 4-Methylphenylsulfonyl, tetrahydroquinolinyl (isobutyl-substituted) C₂₄H₂₇N₃O₂S 433.56
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile 4-Methylphenylsulfonyl, 4-nitrophenyl C₁₆H₁₂N₂O₄S 344.35
(2E)-2-[4-(3,4-Dimethoxyphenyl)-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile Thiazolyl (3,4-dimethoxyphenyl-substituted), 4-nitroaniline C₁₉H₁₆N₄O₅S 436.42

*Note: The target compound’s molecular formula can be inferred as approximately C₂₇H₂₆N₄O₃S based on structural analogs.

Physicochemical Properties

  • The 4-methylphenylsulfonyl group in offers moderate lipophilicity, balancing solubility and membrane permeability.
  • Piperazinyl Modifications: The 4-benzylpiperazinyl group in the target compound provides a bulky aromatic substituent, which may influence binding to hydrophobic pockets in enzymes or receptors. The tetrahydroquinolinyl substituent in adds a fused bicyclic system, increasing rigidity and possibly enhancing selectivity for specific biological targets.
  • Electronic Effects :

    • The 4-nitrophenyl group in and introduces strong electron-withdrawing effects, which could stabilize negative charges or modulate reactivity in nucleophilic environments.

Research Findings and Data Gaps

  • Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) could quantify structural similarity between the target and analogs, but experimental validation of bioactivity remains essential .
  • Synthetic Challenges : The presence of multiple functional groups (sulfonyl, nitrile, piperazinyl) necessitates multi-step synthesis, as seen in related compounds .

Q & A

Q. Q1. What are the common synthetic routes for preparing (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation reactions between benzylpiperazine derivatives and sulfonyl-substituted aldehydes. Key steps include:

  • Knoevenagel condensation to form the α,β-unsaturated nitrile backbone, using catalysts like piperidine or NaOH .
  • Sulfonylation of the 4-methoxyphenyl group under controlled pH (7–9) to avoid side reactions .
  • Solvent selection (e.g., ethanol or DMSO) to balance reactivity and solubility .
    Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation . Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns protons and carbons, confirming regioselectivity of the benzylpiperazine and sulfonyl groups. Aromatic protons in the 4-methoxyphenyl group appear as doublets (δ 7.5–8.0 ppm) .
  • HRMS : Validates molecular weight (expected [M+H]+ ~470–480 Da) and detects impurities .
  • FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) groups .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out false positives/negatives .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain variability .
  • Computational docking : Compare binding poses in homology models of target proteins (e.g., enzymes with sulfonyl-binding pockets) to rationalize assay discrepancies .

Q. Q4. What strategies are employed to analyze the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress. Monitor degradation via HPLC .
  • Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated breakdown. A t₁/₂ <30 min suggests poor bioavailability, requiring prodrug modifications .

Q. Q5. How can crystallographic data (e.g., from SHELX/ORTEP) resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine absolute configuration using SHELXL for refinement. Anomalous dispersion (e.g., Cu-Kα radiation) resolves E/Z isomerism in the prop-2-enenitrile moiety .
  • ORTEP visualization : Overlay thermal ellipsoids to confirm planarity of the sulfonyl-phenyl group, critical for π-stacking interactions .

Mechanistic and Structural Analysis

Q. Q6. What computational methods are used to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to sulfotransferases or piperazine-linked receptors (e.g., 5-HT receptors) over 100 ns trajectories. Analyze RMSD/RMSF to assess binding stability .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .

Q. Q7. How do structural modifications (e.g., substituents on the benzylpiperazine ring) impact potency and selectivity?

Methodological Answer:

  • SAR studies : Replace benzyl with 4-fluorobenzyl to enhance lipophilicity (logP increases by ~0.5), improving blood-brain barrier penetration .
  • Methoxy group removal : Reduces hydrogen-bonding capacity, decreasing IC₀ by 10-fold in enzyme inhibition assays .

Data Reproducibility and Optimization

Q. Q8. What experimental design considerations ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • In-line monitoring : Use ReactIR to track intermediate formation (e.g., enamine intermediates at ~1650 cm⁻¹) .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki couplings; CuI reduces aryl bromide coupling times from 24h to 6h .

Q. Q9. How can researchers address low yields in the final sulfonylation step?

Methodological Answer:

  • Protecting group strategy : Temporarily protect the piperazine nitrogen with Boc groups to prevent sulfonyl group migration .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h, minimizing decomposition .

Advanced Applications

Q. Q10. What methodologies are used to study the compound’s potential as a protease inhibitor?

Methodological Answer:

  • Fluorogenic assays : Monitor cleavage of substrates like Dabcyl-Edans in real-time. A 50% inhibition at 10 µM suggests competitive binding .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized trypsin-like proteases .

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